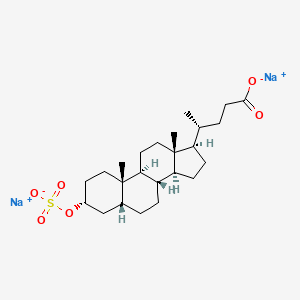

Lithocholic Sulfate Disodium Salt

Description

Contextualization of Bile Acid Metabolism and Regulation

Bile acids are steroid molecules synthesized from cholesterol exclusively in the liver hepatocytes. nih.govcreative-proteomics.com They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. metwarebio.comnumberanalytics.com Beyond their role as digestive surfactants, bile acids have been recognized as significant signaling molecules that regulate their own synthesis and transport, as well as influence glucose, lipid, and energy metabolism. nih.govnumberanalytics.com

The synthesis of bile acids is the primary pathway for cholesterol catabolism. nih.gov This process involves a series of enzymatic reactions that convert hydrophobic cholesterol into more water-soluble, amphipathic bile acids. nih.gov In humans, the primary bile acids synthesized in the liver are cholic acid (CA) and chenodeoxycholic acid (CDCA). oup.com These are then conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile.

Once in the intestine, gut bacteria can modify these primary bile acids through deconjugation and dehydroxylation. oup.com This bacterial transformation leads to the formation of secondary bile acids, such as deoxycholic acid (DCA) from cholic acid, and the highly toxic lithocholic acid (LCA) from chenodeoxycholic acid. oup.comnih.gov

Significance of Sulfation as a Metabolic Strategy for Bile Acid Homeostasis

While the body has efficient mechanisms for recycling bile acids, it also possesses detoxification pathways to handle potentially toxic bile acids, particularly the secondary bile acid, lithocholic acid (LCA). nih.gov An excessive accumulation of certain bile acids can lead to liver cell damage and cholestasis. creative-proteomics.comnih.gov Sulfation represents a critical metabolic strategy for detoxifying and eliminating these harmful bile acids. oup.comnih.gov

The sulfation process involves the addition of a sulfate (B86663) group to the bile acid molecule, a reaction catalyzed by sulfotransferase enzymes (SULTs). oup.comontosight.ai Specifically, the enzyme sulfotransferase 2A1 (SULT2A1), also known as bile-salt sulfotransferase, is primarily responsible for the sulfation of bile acids in the human liver and adrenal glands. nih.govgenecards.orguniprot.org The sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). ontosight.ai

The key consequences of bile acid sulfation are:

Increased Water Solubility: The addition of a sulfate group makes the bile acid significantly more water-soluble (hydrophilic). oup.comnih.govontosight.ai

Enhanced Elimination: This increased solubility facilitates their excretion from the body, primarily through urine and to a lesser extent in feces. oup.comnih.gov In humans, while only a small fraction of bile acids in bile and serum are sulfated, over 70% of those in urine are, highlighting the efficiency of this elimination pathway. oup.comnih.gov

Decreased Intestinal Reabsorption: Sulfated bile acids are poorly reabsorbed by the transport systems in the intestine that normally reclaim unsulfated bile acids. oup.comnih.gov

Reduced Toxicity: Sulfation significantly decreases the toxicity of bile acids like LCA. oup.comnih.gov LCA is known to be hepatotoxic, and sulfation is the primary detoxification mechanism for this compound in humans. nih.govfrontiersin.org

This detoxification process is particularly crucial under pathological conditions like cholestasis, where bile acid levels are pathologically elevated. nih.govavantiresearch.com In such situations, the formation of sulfated bile acids increases, serving as an adaptive protective mechanism. nih.gov Research has shown that the toxicity of LCA is species-specific and correlates with the efficiency of the sulfation pathway. nih.govtandfonline.com Humans and chimpanzees efficiently sulfate LCA, which explains the lack of toxicity when drugs that increase LCA formation are used therapeutically. nih.govtandfonline.com

The sulfation of lithocholic acid results in the formation of lithocholic acid sulfate, which is then typically found as a salt, such as Lithocholic Sulfate Disodium (B8443419) Salt, due to the physiological pH and presence of cations.

Data Tables

Table 1: Properties of Lithocholic Sulfate Disodium Salt

| Property | Value | Source |

| Chemical Name | (3α,5β)-3-(sulfooxy)-cholan-24-oic acid, disodium salt | glpbio.com |

| Synonyms | Lithocholate 3-sulfate, Sulfolithocholic acid disodium salt | glpbio.comontosight.ai |

| Molecular Formula | C₂₄H₃₈Na₂O₆S | scbt.com |

| Molecular Weight | 500.60 g/mol | scbt.com |

| Appearance | Solid | invivochem.com |

| Solubility | Water: 5 mg/mL, Methanol (B129727): 1 mg/mL | glpbio.com |

| CAS Number | 64936-81-8 | scbt.com |

Table 2: Key Enzymes and Receptors in Bile Acid Metabolism and Sulfation

| Molecule | Type | Primary Function in this Context | Source |

| CYP7A1 | Enzyme | Rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. | nih.govcreative-proteomics.com |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Regulates bile acid synthesis by inhibiting CYP7A1 expression when activated by bile acids. | metwarebio.comoup.com |

| Sulfotransferase 2A1 (SULT2A1) | Enzyme | Catalyzes the sulfation of bile acids, particularly lithocholic acid, for detoxification. | oup.comnih.govgenecards.org |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Co-substrate | Serves as the sulfate group donor in the sulfation reaction catalyzed by SULTs. | ontosight.ai |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H38Na2O6S |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/q;2*+1/p-2/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;/m1../s1 |

InChI Key |

KFMFANFNCYFOLB-WLYWKNFRSA-L |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of Lithocholic Sulfate Disodium Salt

Precursor Bile Acid Metabolism: Formation of Lithocholic Acid

The journey to lithocholic acid begins with primary bile acids synthesized in the liver from cholesterol. mdpi.comnih.govfrontiersin.org The two main primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA). mdpi.comnih.govfrontiersin.org These are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) in the liver and secreted into the intestine to aid in fat digestion. mdpi.comnih.govyoutube.com In the lower parts of the intestine, these conjugated primary bile acids undergo transformation by the resident gut microbiota. nih.govfrontiersin.orgyoutube.com

Gut Microbiota Biotransformation Pathways

The formation of lithocholic acid is a classic example of a host-microbiome metabolic interaction. nih.gov In the colon, gut bacteria first deconjugate the primary bile acids by removing the glycine or taurine group, a process carried out by enzymes known as bile salt hydrolases (BSH). youtube.comfrontiersin.org This step yields unconjugated primary bile acids, making them available for further bacterial modification. youtube.com

The critical step in the formation of LCA is the 7α-dehydroxylation of chenodeoxycholic acid (CDCA). nih.govfrontiersin.orgnih.gov This reaction is performed by a specific subset of anaerobic gut bacteria, predominantly from the Clostridium and Eubacterium genera. frontiersin.org This biotransformation involves the removal of the hydroxyl group at the C-7 position of the steroid nucleus of CDCA, converting it into the secondary bile acid, lithocholic acid. youtube.comwikipedia.orgtaylorandfrancis.com Studies have shown that the fecal bacterial flora from healthy individuals can efficiently 7-dehydroxylate CDCA to LCA. nih.gov For instance, one study observed that 80% of chenodeoxycholic acid was converted to lithocholic acid within a two-hour incubation period with normal human fecal flora. nih.gov

Sulfation Pathways of Lithocholic Acid

Lithocholic acid is known to be hepatotoxic. To mitigate this toxicity, the body employs detoxification pathways, with sulfation being a primary mechanism. nih.govnih.gov The addition of a sulfate (B86663) group increases the water solubility of LCA, reduces its intestinal reabsorption, and facilitates its elimination from the body. oup.com The sulfated form is less toxic than the unsulfated parent compound. nih.gov This sulfation primarily occurs at the 3α-hydroxyl group of the LCA molecule, resulting in lithocholic acid 3-sulfate. nih.gov In biological systems, this is then typically found as a salt, such as lithocholic sulfate disodium (B8443419) salt.

Key Sulfotransferase Enzymes (e.g., SULT2A1)

The sulfation of lithocholic acid is catalyzed almost exclusively by the cytosolic sulfotransferase enzyme SULT2A1, also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). oup.comnih.govnih.gov This enzyme is a member of the hydroxysteroid sulfotransferase (SULT2) family and is responsible for the sulfoconjugation of various steroids and bile acids. umn.edunih.gov

Kinetic studies have demonstrated that SULT2A1 has a high affinity for lithocholic acid. umn.edunih.gov In fact, among various bile acids, the monohydroxy bile acid LCA exhibits the highest affinity for sulfation by SULT2A1, which is inversely proportional to the number of hydroxyl groups on the bile acid. umn.edunih.gov The sulfation of LCA and its glycine and taurine conjugates (glycolithocholic acid and taurolithocholic acid) by SULT2A1 follows Michaelis-Menten kinetics, although some studies report substrate inhibition models with comparable apparent Km values of ≤1 µM. nih.gov

| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

|---|---|---|

| Lithocholic Acid (LCA) | ≤1 | Data varies |

| Glycolithocholic Acid (GLCA) | ≤1 | Data varies |

| Taurolithocholic Acid (TLCA) | ≤1 | Data varies |

| Dehydroepiandrosterone (DHEA) | 3.8 | 130.8 |

This table presents a summary of kinetic data for the SULT2A1 enzyme. The Km values for lithocholic acid and its conjugates indicate a high affinity of the enzyme for these substrates. nih.govnih.gov

Cellular and Tissue Localization of Sulfation Processes

The sulfation of lithocholic acid occurs predominantly in tissues where SULT2A1 is highly expressed. The primary sites for this detoxification process are the liver and the intestine, which are the main "first-pass" metabolic organs that encounter bile acids absorbed from the gut. nih.govoup.comnih.gov High levels of SULT2A1 expression and activity in the liver ensure the efficient sulfation of LCA returning from the enterohepatic circulation. oup.com The intestine also contributes significantly to the sulfation of bile acids. oup.com In human fetal tissues, SULT2A1 protein has been detected in the liver, intestine, adrenal cortex, and testis. oup.com

Regulation of Lithocholic Acid Sulfation

The expression and activity of the SULT2A1 enzyme, and therefore the rate of lithocholic acid sulfation, are tightly regulated by a network of nuclear receptors. These receptors act as sensors for bile acids, steroids, and xenobiotics, modulating the expression of genes involved in their metabolism and transport.

Key nuclear receptors that regulate SULT2A1 transcription include:

Vitamin D Receptor (VDR): The ligand-activated VDR stimulates the transcription of the SULT2A1 gene. nih.gov This suggests a protective role for the VDR pathway against the toxic effects of bile acid overload. nih.gov

Pregnane (B1235032) X Receptor (PXR): Activation of PXR by its ligands, which include lithocholic acid itself, can influence SULT2A1 expression. nih.gov However, the regulation is complex; in some contexts, PXR activation has been shown to have a suppressive effect on human hepatic SULT2A1 transcription. nih.gov

Farnesoid X Receptor (FXR): This receptor is a major regulator of bile acid homeostasis. Activation of FXR has been associated with the repression of SULT2A1 expression and bile acid sulfation in mice. nih.gov

Hepatocyte Nuclear Factor 4-alpha (HNF4α): This nuclear receptor plays a positive regulatory role in the basal transcription of SULT2A1. nih.gov Its interaction with other receptors like PXR can lead to complex regulatory outcomes. nih.gov

This intricate regulatory system allows the body to respond to changing levels of toxic bile acids like LCA by adjusting the capacity for their detoxification via sulfation. nih.govnih.gov

Comparative Aspects of Sulfated Bile Acid Biosynthesis Across Species

The metabolic fate of lithocholic acid (LCA), particularly its detoxification, exhibits significant variation across different animal species. While sulfation is the predominant detoxification pathway in humans, other species rely on different mechanisms, which accounts for the species-specific toxicity of LCA. nih.gov

In humans and chimpanzees, sulfation is a highly efficient process for detoxifying LCA. nih.govnih.govnih.gov Studies using liver S9 fractions have shown that sulfation is a major metabolic pathway for bile acids in these species, with 3-O-sulfation being the key reaction. nih.gov This efficient sulfation, primarily mediated by the enzyme SULT2A1 in humans, converts the toxic LCA into a more water-soluble and readily excretable form, lithocholic acid sulfate. nih.govoup.com This explains why the administration of chenodeoxycholic acid (the precursor to LCA) is relatively safe in humans but toxic to other species that lack this robust sulfation capacity. oup.com

In stark contrast, most rodent species, such as rats and mice, primarily utilize hydroxylation as their main LCA detoxification strategy. nih.govnih.gov This process, catalyzed by cytochrome P450 enzymes, adds another hydroxyl group to the LCA molecule, increasing its hydrophilicity. nih.gov While sulfation does occur in rodents, it is considered a minor pathway compared to hydroxylation. oup.comnih.gov However, under conditions of cholestasis (impaired bile flow), the sulfation pathway can be upregulated in rodents, suggesting it serves as an adaptive protective mechanism. oup.com There are also differences in the specific sulfotransferase enzymes involved; while SULT2A1 is the principal bile acid sulfotransferase in humans, studies in mice suggest that other isoforms, such as Sult2a8, play a prominent role, particularly in males. nih.gov

Other animal species, including rabbits, rhesus monkeys, and baboons, are notably deficient in their ability to sulfate LCA. nih.gov This metabolic difference renders them highly susceptible to the hepatotoxic effects of LCA. When these animals are fed LCA or its precursor, they are unable to efficiently detoxify it, leading to liver damage. nih.gov

The conjugation of bile acids prior to excretion also differs. In humans, minipigs, hamsters, and rabbits, glycine is the predominant amino acid used for amidation, whereas taurine is the primary conjugate in mice, rats, and dogs. nih.gov The type of conjugation can influence the subsequent metabolism and toxicity of the bile acid. For instance, it has been suggested that the detoxification effect of sulfation may vary depending on whether the bile acid is conjugated with glycine or taurine. oup.com

These comparative differences highlight the unique position of sulfation in human bile acid metabolism as a critical defense against the toxicity of secondary bile acids like LCA. The efficiency of this pathway in humans is a key factor in maintaining bile acid homeostasis and preventing liver injury.

Table 1: Comparative Metabolism of Bile Acids in Liver S9 Fractions Across Species This interactive table summarizes the relative contribution of different metabolic pathways for bile acids in vitro.

| Species | Sulfation (%) | Hydroxylation (%) | Amidation (Primary Conjugate) | Glucuronidation (%) |

| Human | 4.8–52 | 1.6–22 | Glycine | <12 |

| Chimpanzee | 4.8–52 | 1.6–22 | Taurine | <12 |

| Dog | 0.02–14 | - | Taurine | 10–56 |

| Hamster | 0.02–14 | 13–80 | Taurine | <12 |

| Rat | 0.02–14 | 13–80 | Taurine | <12 |

| Mouse | 0.02–14 | 13–80 | Taurine | <12 |

| Minipig | 0.02–14 | 1.6–22 | Glycine | <12 |

| Rabbit | 0.02–14 | - | Glycine | - |

Data sourced from an in vitro study using liver S9 fractions. nih.gov

Table 2: Kinetic Parameters of Human SULT2A1 for Various Bile Acids This interactive table presents the Michaelis-Menten kinetics for the sulfation of different bile acids by the human SULT2A1 enzyme.

| Bile Acid Substrate | Number of Hydroxyl Groups | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (Vmax/Km) |

| Lithocholic acid (LCA) | 1 | 0.6 | 13.9 | 23.2 |

| Chenodeoxycholic acid (CDCA) | 2 | 2.5 | 6.8 | 2.7 |

| Deoxycholic acid (DCA) | 2 | 1.4 | 33.1 | 23.6 |

| Ursodeoxycholic acid (UDCA) | 2 | 0.6 | 14.7 | 24.5 |

| Cholic acid (CA) | 3 | 11.8 | 10.4 | 0.9 |

Data sourced from a study using a stable cell line expressing human SULT2A1. umn.edu The data shows that the monohydroxy bile acid, lithocholic acid, has the highest affinity (lowest Km) for sulfation by SULT2A1, underscoring the enzyme's critical role in its detoxification. umn.edu

Metabolic Fate and Excretion of Lithocholic Sulfate Disodium Salt

Enterohepatic Circulation of Sulfated Bile Acids

The enterohepatic circulation is a continuous recycling process of bile acids between the liver and the intestine. oup.comwikipedia.org After synthesis in the liver, bile acids are secreted into the bile, stored in the gallbladder, and then released into the small intestine upon food intake. nih.govyoutube.com While the majority of bile acids are efficiently reabsorbed in the terminal ileum and returned to the liver via the portal circulation, a small fraction escapes this reabsorption and undergoes further metabolism in the colon. wikipedia.orgnih.govnih.gov

Sulfation significantly impacts the enterohepatic circulation of bile acids like lithocholic acid. nih.gov Sulfated bile acids are poorly reabsorbed from the intestinal lumen. oup.comoup.com This reduced reabsorption means that a larger proportion of sulfated bile acids, including lithocholic sulfate (B86663), is directed towards fecal excretion rather than returning to the liver. nih.gov In humans, absorbed lithocholic acid is rapidly sulfated, and these sulfated conjugates are primarily excreted in the feces, largely bypassing enterohepatic recycling. nih.gov While a small amount of sulfated bile acids can be absorbed intact from the intestine, their extraction by the liver is less efficient compared to unsulfated bile acids. oup.comoup.com

Biliary Excretion Mechanisms and Transporters

The transport of bile acids from hepatocytes into the bile is a critical step in their elimination. This process is mediated by specific transporter proteins located on the canalicular membrane of hepatocytes. oup.comnih.gov

Unsulfated, amidated bile acids are primarily transported by the Bile Salt Export Pump (BSEP). oup.comoup.com In contrast, sulfated bile acids, which are divalent, are mainly transported by the Multidrug Resistance-Associated Protein 2 (MRP2). oup.comnih.gov Studies in rats have shown that there are separate transport systems for the biliary secretion of sulfated and unsulfated bile acids, with sulfated forms likely sharing secretory pathways with other organic anions. nih.govjci.org In humans, it is suggested that both BSEP and MRP2 may be involved in the biliary secretion of sulfated bile acids. oup.com

The efficient transport of sulfated bile acids into the bile is crucial for their subsequent elimination from the body. The table below summarizes the key transporters involved in the biliary excretion of sulfated bile acids.

| Transporter | Location | Substrate | Function in Biliary Excretion |

| MRP2 (ABCC2) | Canalicular membrane of hepatocytes | Divalent bile acids (sulfated) | Primary transporter for sulfated bile acids into bile. oup.comnih.gov |

| BSEP (ABCB11) | Canalicular membrane of hepatocytes | Monovalent bile acids (unsulfated) | May also contribute to the transport of sulfated bile acids in humans. oup.com |

Renal Elimination Pathways of Sulfated Bile Acids

Under normal physiological conditions, renal excretion of bile acids is minimal due to their efficient reabsorption in the intestines and uptake by the liver. nih.gov However, the kidneys play a more significant role in the elimination of sulfated bile acids, especially in cholestatic conditions where biliary excretion is impaired. oup.comoup.com

Sulfation increases the water solubility of bile acids, making them more amenable to renal excretion. oup.comoup.com Sulfated bile acids present in the systemic circulation can be filtered at the glomerulus and are also actively secreted into the urine by transporters in the renal tubules. oup.commdpi.com In humans, while only a small fraction of bile acids in bile and serum are sulfated, over 70% of urinary bile acids are in the sulfated form, highlighting the efficiency of this renal elimination pathway. oup.comoup.comnih.gov Studies in rats have shown that a significantly larger portion of administered sulfated glycolithocholate (B1262617) is excreted in the urine compared to its non-sulfated form. nih.gov

Key transporters implicated in the renal elimination of sulfated bile acids include members of the Organic Anion Transporting Polypeptide (OATP) family and MRP2, which are located on the apical membrane of renal tubular cells and facilitate their secretion into the urine. mdpi.com

Fecal Excretion Contributions

Fecal excretion is the primary route for the elimination of lithocholic sulfate. nih.gov The poor intestinal reabsorption of sulfated bile acids is a key determinant of their high fecal excretion. oup.comoup.com While a small percentage of bile acids are normally lost in the feces daily, sulfation significantly enhances this elimination pathway for specific bile acids like lithocholic acid. oup.comnih.gov

In the large intestine, sulfated bile acids can be de-sulfated by intestinal bacteria. oup.comoup.com The released sulfate moiety is mostly absorbed and excreted in the urine, while the de-sulfated bile acid can be further metabolized by gut bacteria before being excreted in the feces. oup.comoup.com Studies have demonstrated that prior to fecal excretion, both the amino acid and sulfate moieties of sulfated glycolithocholate are extensively removed. nih.gov The ability of humans to efficiently sulfate lithocholic acid and excrete it via the feces is considered a key detoxification mechanism that prevents its accumulation and potential hepatotoxicity. oup.comnih.gov

The following table summarizes the primary excretion pathways for Lithocholic Sulfate:

| Excretion Pathway | Mechanism | Key Factors |

| Fecal Excretion | Poor intestinal reabsorption of the sulfated form. oup.comoup.comnih.gov | High water solubility of the sulfate conjugate reduces absorption. oup.comoup.com |

| Renal Excretion | Glomerular filtration and active tubular secretion. oup.commdpi.com | Increased water solubility facilitates urinary elimination, especially in cholestasis. oup.comoup.comnih.gov |

Mechanistic Investigations of Lithocholic Sulfate Disodium Salt in Biological Processes

Receptor-Mediated Signaling Pathways

The biological effects of lithocholic acid and its sulfated form are largely mediated through their interactions with specific receptors, which triggers a cascade of intracellular events. These interactions are crucial for maintaining cellular homeostasis and responding to metabolic changes.

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Once activated, they can directly bind to DNA and regulate the expression of adjacent genes.

Lithocholic acid (LCA) is recognized as a physiological ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium and bone metabolism, as well as in regulating the immune system. nih.govmdpi.com While the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), is the canonical VDR ligand, LCA also demonstrates the ability to activate this receptor, albeit with different tissue specificity and downstream effects. nih.govmdpi.com

Oral administration of LCA has been shown to suppress intestinal injury in mouse models of colitis, an effect that is abolished in VDR-deleted mice, highlighting the VDR-dependent nature of this protective action. nih.gov Unlike 1,25(OH)2D3, which primarily acts in the upper intestine (duodenum and jejunum), LCA preferentially induces VDR target gene expression, such as the cytochrome P450 enzyme Cyp24a1, in the ileum. mdpi.comlclark.edu This regional specificity suggests a distinct physiological role for the LCA-VDR axis in the lower intestine, potentially linking the gut microbiome to host immune and barrier functions. mdpi.com

Furthermore, LCA's activation of VDR can induce the expression of CYP3A4, a key enzyme in the metabolism of many drugs and endogenous compounds, including the inactivation of vitamin D itself. mdpi.com Interestingly, while LCA derivatives can be potent VDR agonists, they may not induce hypercalcemia, a common side effect associated with potent vitamin D compounds. nih.govresearchgate.net

| Parameter | Finding | Reference |

| VDR Ligand | Lithocholic acid is an endogenous ligand for the Vitamin D Receptor (VDR). | nih.govnih.gov |

| Target Gene Induction | LCA induces the expression of VDR target genes such as Cyp24a1 and CYP3A4. | mdpi.comlclark.edu |

| Tissue Specificity | LCA preferentially activates VDR in the ileum. | mdpi.comlclark.edu |

| Physiological Effect | VDR-mediated signaling by LCA can suppress intestinal inflammation. | nih.gov |

The Pregnane (B1235032) X Receptor (PXR) is a nuclear receptor that functions as a sensor for a wide variety of foreign substances (xenobiotics) and endogenous compounds, regulating their metabolism and elimination. nih.govmdpi.comnih.gov Lithocholic acid is a known endogenous ligand for PXR. nih.govmdpi.com The activation of PXR by LCA is a crucial protective mechanism against the hepatotoxicity of this secondary bile acid. bohrium.com

Upon activation by LCA, PXR induces the expression of genes encoding phase I and phase II metabolizing enzymes. bohrium.com A key target is the cytochrome P450 enzyme CYP3A, which hydroxylates LCA, thereby reducing its toxicity. bohrium.com PXR activation also upregulates the expression of phase II conjugating enzymes, such as dehydroepiandrosterone (B1670201) sulfotransferase (STD), which sulfates LCA to facilitate its excretion. bohrium.com This coordinated induction of detoxification enzymes highlights PXR's role as a master regulator of xenobiotic and endobiotic clearance. bohrium.com PXR also regulates the expression of bile acid transporters like MRP2 and OATP2. nih.gov

| Receptor | Ligand | Key Target Genes | Consequence of Activation |

| PXR | Lithocholic Acid | CYP3A, STD, MRP2, OATP2 | Detoxification and elimination of toxic bile acids. nih.govnih.govbohrium.com |

The Farnesoid X Receptor (FXR) is another nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism. nih.gov While chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist, lithocholic acid also interacts with this receptor, albeit in a more complex manner. nih.govnih.gov

Studies have shown that LCA acts as an FXR antagonist with partial agonist activity. nih.gov In the presence of potent FXR agonists like CDCA or the synthetic ligand GW4064, LCA can antagonize their effects. nih.gov One of the significant consequences of this antagonism is the downregulation of the Bile Salt Export Pump (BSEP), a major transporter responsible for pumping bile acids out of liver cells. nih.gov The reduction in BSEP expression can lead to the accumulation of bile acids in the liver, contributing to cholestasis and liver damage. nih.gov This antagonistic activity of LCA on FXR provides a molecular basis for its known cholestatic effects. nih.gov

| Receptor | Interaction with Lithocholic Acid | Effect on Gene Expression |

| FXR | Antagonist with partial agonist activity. nih.gov | Downregulates the expression of the Bile Salt Export Pump (BSEP). nih.gov |

In addition to nuclear receptors, lithocholic acid also activates the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor. nih.govnih.govresearchgate.net LCA is one of the most potent endogenous agonists for TGR5. nih.govnih.gov TGR5 is expressed in various tissues, including the gallbladder, intestine, and skeletal muscle, and is involved in regulating energy expenditure, glucose metabolism, and inflammation. nih.govnih.govresearchgate.net

Activation of TGR5 by LCA leads to the stimulation of intracellular signaling cascades. nih.gov For instance, in skeletal muscle cells, LCA-mediated TGR5 activation has been shown to increase the phosphorylation of AKT, mTOR, and FoxO3. nih.govresearchgate.net This signaling pathway promotes protein synthesis and inhibits protein degradation, ultimately enhancing myogenesis and promoting skeletal muscle regeneration. nih.govresearchgate.net

| Receptor | Potency of Lithocholic Acid | Downstream Signaling Pathway | Cellular Outcome |

| TGR5 | Potent natural agonist (EC50 of 0.53 μM). nih.gov | Activation of AKT/mTOR/FoxO3 phosphorylation. nih.govresearchgate.net | Promotes skeletal muscle regeneration. nih.govresearchgate.net |

Activation of Nuclear Receptors

Modulation of Cellular and Molecular Pathways

The receptor-mediated signaling events translate into significant alterations in metabolic and inflammatory pathways. For instance, the VDR-mediated signaling in the intestine plays a protective role in inflammatory bowel disease by regulating intestinal proliferation, barrier function, and immunity. mdpi.com The PXR-driven induction of metabolizing enzymes represents a critical detoxification pathway, protecting the body from the harmful accumulation of toxic bile acids. nih.govbohrium.com

Conversely, the FXR antagonism by LCA can disrupt bile acid homeostasis, leading to cholestasis. nih.gov The activation of TGR5 not only influences muscle regeneration but also has beneficial effects on glucose homeostasis and can reduce inflammation by decreasing the secretion of proinflammatory cytokines from macrophages. nih.govnih.govresearchgate.net The sulfation of lithocholic acid to form lithocholic acid 3-sulfate is a key metabolic step that increases its water solubility, thereby facilitating its renal clearance and reducing its toxicity, especially in cholestatic conditions. avantiresearch.com This sulfation is part of a crucial protective mechanism to limit the accumulation of toxic bile acids and prevent tissue damage. avantiresearch.com

Influence on Gene Expression Profiles

The impact of lithocholic acid and its derivatives on gene expression is a critical aspect of their biological activity. Studies have shown that these compounds can modulate the expression of genes involved in inflammation, metabolism, and cellular defense. For instance, in porcine intestinal epithelial cells, lithocholic acid has been observed to attenuate deoxynivalenol-induced inflammatory responses through the epigenetic regulation of DUSP5 and TRAF5. researchgate.net This suggests a mechanism where LCA can influence the transcription of key regulatory genes to mitigate inflammatory signaling pathways.

Furthermore, the activation of nuclear receptors such as the pregnane X receptor (PXR) by lithocholic acid leads to the induction of genes involved in the metabolism and transport of various metabolites. nih.gov PXR is known to respond to LCA and its derivative 3-keto-LCA, but not to other bile acids like chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), or cholic acid (CA). nih.gov This specificity highlights a direct pathway through which LCA can alter gene expression profiles related to detoxification and xenobiotic clearance. The activation of these receptors initiates a cascade of transcriptional events that ultimately influence cellular function and homeostasis.

Regulation of Energy Metabolism and Homeostasis

Bile acids, including lithocholic acid and its sulfated form, are now recognized as significant regulators of energy metabolism. avantiresearch.comnih.gov They participate in the control of their own synthesis and circulation, as well as in the homeostasis of glucose, cholesterol, and energy. avantiresearch.comnih.gov The sulfation of lithocholic acid is an important metabolic step that increases its water solubility, facilitating its renal clearance and limiting potential tissue damage from the accumulation of more toxic, non-sulfated bile acids. avantiresearch.com

Derivatives of lithocholic acid, namely 3-oxoLCA and isoalloLCA, have been identified as regulators of T helper cells, which in turn can influence host immune responses and metabolic balance. nih.govresearchgate.netnih.govexlibrisgroup.com While the direct impact of lithocholic sulfate (B86663) disodium (B8443419) salt on energy expenditure and glucose metabolism is an area of ongoing investigation, the broader family of lithocholic acid derivatives demonstrates a clear role in metabolic regulation.

Impact on Lipid Metabolism

The primary function of bile acids has long been understood to be their role in the digestion and absorption of dietary fats and sterols. avantiresearch.comnih.gov Lithocholic acid, as a component of the bile acid pool, is integral to this process. It is formed from the primary bile acid chenodeoxycholic acid by intestinal bacteria. nih.gov

In experimental models, lithocholic acid has been shown to influence cholesterol metabolism directly. In vivo studies in rats demonstrated that lithocholic acid administration enhanced the de novo synthesis of cholesterol in the microsomes. nih.gov Furthermore, in vitro experiments revealed that lithocholic acid can strip cholesterol from microsomal membranes, suggesting a direct physical interaction that could impact lipid trafficking within the cell. nih.gov The sulfation of lithocholic acid is a key detoxification pathway, as the accumulation of its parent compound can be hepatotoxic. nih.gov

Immunomodulatory Roles in Preclinical Models

Recent research has highlighted the significant immunomodulatory properties of lithocholic acid and its derivatives, demonstrating their ability to influence both innate and adaptive immune responses in various preclinical settings.

Effects on Innate Immune Cells (e.g., Macrophages, Dendritic Cells)

Lithocholic acid has been shown to exert inhibitory effects on the activation of dendritic cells (DCs), a key type of innate immune cell. nih.gov Studies have demonstrated that LCA can suppress the production of pro-inflammatory cytokines and the expression of surface markers on bone marrow-derived dendritic cells. nih.gov This effect is mediated, at least in part, through the Takeda G-protein coupled receptor 5 (TGR5). nih.gov Activation of TGR5 by LCA in macrophages has been shown to inhibit the production of pro-inflammatory cytokines. nih.gov

Furthermore, the anti-inflammatory effects of LCA on DCs are associated with a reduction in intracellular glutathione, which in turn attenuates the release of pro-inflammatory cytokines via the NF-κB and MAPK signaling pathways. nih.gov In macrophages, signaling through the farnesoid X receptor (FXR), another bile acid receptor, has been shown to exert anti-inflammatory effects by decreasing the activation of IL-1β, TNF-α, and the NLRP3 inflammasome. nih.gov

Modulation of Adaptive Immune Cell Differentiation and Function (e.g., Th1, Th17, Treg cells)

Derivatives of lithocholic acid have been identified as potent regulators of adaptive immune cells, particularly T helper (Th) cells. nih.govresearchgate.net Specifically, two distinct derivatives, 3-oxoLCA and isoalloLCA, have been shown to modulate the differentiation of Th17 and regulatory T (Treg) cells in mice. nih.govresearchgate.netnih.govexlibrisgroup.com

3-oxoLCA was found to inhibit the differentiation of pro-inflammatory Th17 cells by directly binding to the key transcription factor RORγt. nih.govresearchgate.netexlibrisgroup.com Conversely, isoalloLCA enhanced the differentiation of anti-inflammatory Treg cells. nih.govresearchgate.netexlibrisgroup.com This modulation of the Th17/Treg balance suggests a mechanism by which these metabolites can control host immune responses. nih.govresearchgate.netnih.govexlibrisgroup.com The differentiation of Th17 cells is driven by transcription factors like RORγt, and cytokines such as IL-6 and TGF-β, while Treg cell development is also influenced by TGF-β. researchgate.net The ability of LCA derivatives to directly influence these key differentiation pathways underscores their importance in shaping adaptive immunity.

Anti-Inflammatory Mechanisms in Cellular and Animal Studies

The anti-inflammatory properties of lithocholic acid have been demonstrated in various cellular and animal models of inflammation. In a murine model of colitis, LCA treatment was found to potently inhibit the release of epithelial cytokines and protect against mucosal inflammation. physiology.org These studies suggest that the microbial metabolism of other bile acids, such as ursodeoxycholic acid (UDCA), into LCA is necessary for the full expression of their protective actions in the colon. physiology.org

The anti-inflammatory effects of LCA are multifaceted. They involve the inhibition of pro-inflammatory cytokine production in both immune cells and epithelial cells. nih.govphysiology.org Mechanistically, these effects are mediated through the activation of receptors like TGR5 and FXR, which in turn modulate downstream signaling pathways such as NF-κB and MAPK. nih.govnih.govnih.gov Furthermore, LCA has been shown to attenuate inflammatory responses in porcine intestinal epithelial cells through epigenetic regulation. researchgate.net

Table 1: Summary of Preclinical Findings on Lithocholic Acid and its Derivatives

| Biological Process | Model System | Key Findings | Reference |

|---|---|---|---|

| Gene Expression | Porcine intestinal epithelial cells | Attenuated deoxynivalenol-induced inflammation via epigenetic regulation of DUSP5 and TRAF5. | researchgate.net |

| Energy Metabolism | Mouse | Derivatives (3-oxoLCA, isoalloLCA) regulate T helper cell differentiation, influencing immune and metabolic balance. | nih.govresearchgate.netnih.govexlibrisgroup.com |

| Lipid Metabolism | Rat | Enhanced de novo cholesterol synthesis and stripped cholesterol from microsomal membranes. | nih.gov |

| Innate Immunity | Mouse dendritic cells | Inhibited activation and pro-inflammatory cytokine production via TGR5 signaling. | nih.gov |

| Adaptive Immunity | Mouse T cells | 3-oxoLCA inhibited Th17 differentiation; isoalloLCA enhanced Treg differentiation. | nih.govresearchgate.netexlibrisgroup.com |

| Anti-Inflammation | Murine colitis model | Inhibited epithelial cytokine release and protected against mucosal inflammation. | physiology.org |

Role in Maintenance of Epithelial Barrier Function (in vitro and animal models)

The integrity of the epithelial barrier is crucial for preventing the translocation of harmful luminal contents into the systemic circulation. Research into the effects of lithocholic sulfate disodium salt on this barrier is emerging, with most of the current understanding derived from studies on its parent compound, lithocholic acid (LCA).

In in vitro models, the influence of sulfation on barrier function has been investigated. A study using a co-culture of Caco-2 and HT29-MTX-E12 cells, designed to mimic the intestinal epithelium, found that sulfated lithocholic acid had a minor effect on intestinal barrier function. nih.gov In an inflammatory context induced by activated dendritic cells, which caused a decrease in transepithelial electrical resistance (TEER), both LCA and sulfated deoxycholic acid (a structurally similar secondary bile acid) were observed to slightly restore TEER. nih.govresearchgate.net This suggests that while sulfated bile acids may contribute to barrier integrity, their effect might be less pronounced compared to their unsulfated counterparts under certain conditions. nih.gov

Conversely, extensive research on the unsulfated form, LCA, highlights a more defined role in barrier protection. In Caco-2 cells stressed with tumor necrosis factor-alpha (TNF-α), LCA has been shown to partially reverse the decline in TEER and increase the expression of tight junction proteins. nih.gov

Animal models provide further evidence for the protective effects of LCA on the epithelial barrier. In a dextran (B179266) sulfate sodium (DSS)-induced colitis model in mice, administration of LCA enhanced epithelial barrier function by preventing the increase in mucosal permeability to FITC-dextran. nih.gov This protective action is linked to the inhibition of epithelial apoptosis (programmed cell death). nih.govrcsi.comulster.ac.uk By preventing epithelial cell death, LCA helps to maintain the continuity and integrity of the intestinal barrier. nih.govulster.ac.ukresearchgate.net

Table 1: Summary of Research on Lithocholic Acid and its Sulfated Form on Epithelial Barrier Function

| Compound | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Sulfated Lithocholic Acid | In vitro (Caco-2/HT29-MTX-E12 co-culture) | Had a minor effect on intestinal barrier function. | nih.gov |

| Lithocholic Acid (LCA) | In vitro (TNF-α stressed Caco-2 cells) | Partially reversed the decrease in transepithelial electrical resistance (TEER); increased tight junction protein expression. | nih.gov |

| Lithocholic Acid (LCA) | Animal model (DSS-induced colitis in mice) | Enhanced epithelial barrier function; prevented increased mucosal permeability; inhibited epithelial apoptosis. | nih.govrcsi.com |

Influence on Cellular Detoxification and Protection Mechanisms

A primary and critical function of the sulfation of lithocholic acid is cellular detoxification. Lithocholic acid itself is a toxic secondary bile acid, and its accumulation can lead to cellular damage. nih.govselleckchem.commedchemexpress.com The conversion to this compound is a key protective mechanism to mitigate this toxicity. nih.govoup.com

The process of sulfation significantly increases the water solubility of the otherwise hydrophobic LCA. oup.comresearchgate.net This transformation is crucial for several reasons:

Enhanced Excretion: The increased water solubility facilitates the efficient elimination of the compound from the body through both renal and fecal routes. oup.comresearchgate.net

Reduced Intestinal Absorption: Sulfated lithocholic acid is less readily absorbed by the intestine compared to its unsulfated form. oup.com

Decreased Toxicity: As a result of enhanced excretion and reduced absorption, sulfation prevents the accumulation of toxic levels of LCA in the enterohepatic system. oup.com

In vitro studies using the human colon adenocarcinoma cell line, Caco-2, have demonstrated that sulfation is an important mechanism for blocking the malignant epithelial phenotype that can be induced by LCA alone. nih.govfrontiersin.org While LCA can promote a tumor-invasive phenotype, its sulfated counterpart does not exhibit this effect. nih.govfrontiersin.org

The body has evolved sophisticated regulatory mechanisms to manage LCA toxicity. Research indicates that lithocholic acid can induce its own detoxification. nih.govcapes.gov.brtandfonline.com It achieves this by activating nuclear receptors, such as the pregnane X receptor (PXR), which in turn promotes the transcription of genes that encode for the sulfotransferase enzymes responsible for its sulfation, particularly sulfotransferase 2A1 (SULT2A1). nih.govfrontiersin.orgtandfonline.com This self-regulating system ensures that when levels of toxic LCA rise, the machinery for its detoxification is upregulated. This sulfation process can occur in both hepatocytes (liver cells) and enterocytes (intestinal cells). nih.govtandfonline.com

Beyond detoxification through sulfation, the parent compound LCA also participates in cellular protection through other signaling pathways. It can activate the Vitamin D receptor (VDR), which helps to protect against LCA's toxic effects. selleckchem.comnih.gov This activation can inhibit pro-inflammatory signaling pathways such as NF-κB and modulate adaptive immune responses by impeding the activation of Th1 cells. nih.govnih.gov

Table 2: Key Mechanisms of Detoxification and Protection

| Mechanism | Effect | Mediators/Pathways Involved | Reference(s) |

|---|---|---|---|

| Sulfation | Increases water solubility of LCA, leading to enhanced fecal and renal excretion and reduced intestinal absorption. | Sulfotransferase enzymes (e.g., SULT2A1) | nih.govoup.comresearchgate.net |

| Induction of Detoxification | LCA induces its own sulfation, creating a feedback loop for detoxification. | Activation of nuclear receptors (e.g., PXR) leading to increased sulfotransferase gene transcription. | nih.govfrontiersin.orgtandfonline.com |

| Cellular Protection (by LCA) | Inhibition of pro-inflammatory pathways and modulation of adaptive immunity. | Activation of Vitamin D Receptor (VDR), inhibition of NF-κB, and Th1 cell activation. | nih.govselleckchem.comnih.gov |

Preclinical Research Applications and Disease Models

Cholestasis Models and Bile Acid Accumulation Management

Lithocholic acid is a well-established hepatotoxic agent used to induce experimental cholestasis in animal models. nih.govnih.gov Feeding mice a diet supplemented with LCA leads to liver injury characterized by bile infarcts and destructive cholangitis, mimicking features of cholestatic liver disease. nih.gov The mechanism of injury involves the disruption of phospholipid and sphingolipid homeostasis. nih.govpsu.edu

Sulfation represents a critical detoxification and management mechanism against LCA-induced toxicity and accumulation. researchgate.net In humans and some animal models, LCA is efficiently sulfated, which increases its water solubility and facilitates its excretion in feces and urine, thereby preventing its accumulation in the enterohepatic system. researchgate.netoup.com This detoxification pathway is less efficient in species like rabbits and certain monkeys, explaining their higher susceptibility to LCA toxicity. researchgate.net

Studies in rats with biliary drainage showed that while the absorption of sulfated lithocholic acid conjugates (glycolithocholic acid sulfate (B86663) and taurolithocholic acid sulfate) was slower than their unsulfated forms, it was still substantial over a 24-hour period. However, the co-administration of calcium significantly reduced the intestinal absorption of these sulfated conjugates, suggesting a potential mechanism to enhance their fecal elimination. Research in guinea pigs has also explored the cholestasis induced by lithocholic acid sulfate, investigating therapeutic interventions. dntb.gov.ua The sulfation of LCA is therefore a key area of investigation in managing the bile acid accumulation and hepatotoxicity seen in cholestasis models. frontiersin.orgnih.gov

| Compound | Model/System | Key Finding | Reference |

|---|---|---|---|

| Lithocholic Acid (LCA) | Mouse Model (LCA-fed) | Induces bile infarcts, destructive cholangitis, and periductal fibrosis. | nih.gov |

| Lithocholic Acid (LCA) | Mouse Model | Disrupts phospholipid and sphingolipid homeostasis, leading to cholestatic injury. | nih.govpsu.edu |

| Sulfated Lithocholic Acid Conjugates | Rat Model (Biliary Drainage) | Intestinal absorption is high but can be significantly reduced by calcium. | |

| Lithocholic Acid Sulfate | General | Acts as a detoxification product, increasing water solubility and promoting excretion to prevent accumulation. | researchgate.netoup.com |

Investigations in Metabolic Disease Models (e.g., Streptozotocin-induced Diabetes)

The role of bile acids as signaling molecules in metabolic regulation is an area of intense research. mdpi.com Streptozotocin (STZ) is a chemical agent widely used to induce diabetes in experimental animals by causing specific necrosis of pancreatic β-cells, creating a reliable model of the disease. nih.gov

Recent studies have uncovered a novel, indirect role for LCA in improving metabolic phenotypes, which is dependent on subsequent host modifications like sulfation. Research following sleeve gastrectomy (SG), a type of bariatric surgery effective in treating type 2 diabetes, has identified a specific gut-liver axis pathway. harvard.edu In this pathway, a post-surgery shift in the gut microbiota leads to increased levels of the microbial metabolite LCA in the portal vein. harvard.edunih.gov This transported LCA activates the vitamin D receptor (VDR) in the liver, which in turn induces the expression of the host sulfotransferase enzyme SULT2A1. harvard.edunih.gov This enzyme then drives the production of a different sulfated bile acid, cholic acid-7-sulfate (CA7S). harvard.edunih.gov CA7S is a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5), which stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important hormone for glucose homeostasis. harvard.edu

This research causally connects a microbial metabolite, LCA, to the host's production of a beneficial sulfated metabolite (CA7S) that helps ameliorate diabetic phenotypes. harvard.edunih.gov Transplanting the cecal microbiota from SG-treated mice into germ-free mice was sufficient to induce this pathway, confirming the critical role of the microbiome. harvard.edu While this research does not directly test the effects of administering lithocholic acid sulfate itself, it highlights how the interplay between microbial LCA production and host sulfation pathways is integral to metabolic regulation in disease models.

Studies in Inflammatory Conditions (e.g., Colitis, Pancreatitis)

The sulfated form of lithocholic acid has been utilized in preclinical models of inflammatory conditions, particularly pancreatitis and colitis, where it exhibits distinct roles.

In models of acute pancreatitis, the infusion of bile acids into the pancreatic duct is a common method to induce injury that mimics clinical gallstone pancreatitis. nih.govnih.govfrontiersin.org Specifically, taurolithocholic acid 3-sulfate (TLCS), a conjugated and sulfated form of LCA, has been used to induce experimental acute pancreatitis in various species, including rats and mice. nih.govnih.gov This model allows for the study of the early mechanistic phases of the disease, producing reproducible pancreatitis with severity dependent on the concentration of the infused bile acid. nih.gov

In contrast, in models of intestinal inflammation such as colitis, the precursor LCA has demonstrated anti-inflammatory properties. Studies using dextran (B179266) sodium sulfate (DSS) to induce colitis in mice have shown that LCA can protect against inflammation. epistem.co.ukresearchgate.netphysiology.orgphysiology.org Interestingly, the therapeutic effect of ursodeoxycholic acid (UDCA) in these models appears to be dependent on its metabolism by gut bacteria into LCA, suggesting LCA is the active anti-inflammatory agent. physiology.orgphysiology.org The anti-inflammatory effect of LCA is mediated through the TGR5 receptor. epistem.co.uk While LCA itself shows protective effects, its sulfated form is also under investigation. A recent study aimed to explore the effects of sulfated LCA on intestinal barrier function and immune response in an in-vitro model of human intestinal inflammation. researchgate.net Further research has shown that lithocholic acid 3-sulfate (LCA-3-S) can selectively suppress the differentiation of pro-inflammatory Th17 cells by binding to the transcription factor RORγt, indicating a potential mechanism for resolving inflammation. nih.gov

Impact on Microbiota-Host Interactions in Animal Models

Lithocholic sulfate is a prime example of a metabolite produced through collaborative host-microbiome metabolism. nih.gov The process begins in the gut, where a variety of anaerobic bacteria, such as Clostridium and Eubacterium, convert primary bile acids (synthesized in the host liver) into the secondary bile acid, lithocholic acid (LCA). nih.govnih.gov This bacterially-produced LCA is then transported from the gut lumen to the liver via the portal vein. nih.gov

In the liver, LCA is sulfonated by the host enzyme SULT2A1 to produce lithocholic acid sulfate. nih.gov This sulfation acts as a host response to a signal from the gut microbiome. This interaction is crucial for both detoxification and signaling. researchgate.netfrontiersin.org As detailed in section 5.2, this gut-liver communication axis, initiated by microbial LCA, can influence host metabolic processes, such as the production of other beneficial sulfated bile acids like CA7S. harvard.edu

Furthermore, LCA and its sulfated derivative, lithocholic acid 3-sulfate (LCA-3-S), can directly modulate host immune responses, which are a key component of microbiota-host interactions. nih.govnih.gov Research has shown that LCA-3-S can selectively inhibit the differentiation of Th17 cells, a subset of T lymphocytes involved in various inflammatory diseases, without affecting other T cell types like Th1, Th2, or Treg cells. nih.gov This suggests that the conversion of microbial LCA to LCA-3-S by the host is a mechanism to fine-tune immune responses and maintain homeostasis. nih.govnih.gov

Cancer Cell Line Research (e.g., inhibition of tumor-invasive phenotype)

The sulfation of lithocholic acid is a critical factor in modifying its effects on cancer cells. While LCA itself can promote pro-cancerous activities in certain contexts, its sulfated form, lithocholic acid sulfate (also referred to as 3-sulpholithocholic acid, SLA), appears to neutralize or reverse these effects. nih.govportlandpress.com

A key series of studies using the human colon carcinoma cell line Caco-2 demonstrated this functional difference. nih.govportlandpress.com These cells have the ability to sulfate LCA. nih.gov When Caco-2 cells were exposed to LCA, it induced a more invasive tumor phenotype, characterized by a significant increase in the secretion of matrix metalloproteinase-2 (MMP-2) and enhanced cell invasion in a chamber assay. nih.govportlandpress.com In stark contrast, treatment with sulfated lithocholic acid (SLA) did not increase MMP-2 secretion and did not stimulate cell invasion; the cells' behavior was not different from untreated control cells. nih.govportlandpress.com This suggests that the sulfation of LCA within the colon may be an important protective mechanism to reduce LCA's potential to promote a malignant epithelial phenotype. frontiersin.orgnih.gov

This protective role of sulfation is supported by other research. In breast cancer, LCA itself has been shown to inhibit cell proliferation. mdpi.comnih.gov Notably, levels of glycolithocholate (B1262617) sulfate in the serum of breast cancer patients were found to negatively correlate with the proliferation marker Ki67, suggesting that the sulfated form is associated with reduced cancer cell proliferation. mdpi.comnih.gov

| Parameter | Effect of Lithocholic Acid (LCA) | Effect of Sulfated Lithocholic Acid (SLA) | Reference |

|---|---|---|---|

| MMP-2 Secretion (Gelatin Zymography) | ~60% Increase | No significant effect (78% of control) | nih.govportlandpress.com |

| MMP-2 Secretion (Western Blotting) | ~80% Increase | No effect | nih.govportlandpress.com |

| Cellular Invasion | Stimulated | No effect (did not differ from control) | nih.govportlandpress.com |

| Overall Phenotype | Induces a more invasive phenotype | Does not induce an invasive phenotype | nih.govportlandpress.com |

Analytical Methodologies for Lithocholic Sulfate Disodium Salt

Chromatographic Techniques for Separation and Identification

Chromatography is a foundational analytical technique used to separate, identify, and quantify different bile acid species from complex mixtures. numberanalytics.com The primary challenge in bile acid analysis is their structural diversity, which includes numerous isomers and stereoisomers that are difficult to differentiate. nih.gov Chromatographic methods overcome this by exploiting subtle differences in the physicochemical properties of bile acids to achieve separation. Historically, techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) were employed. nih.govnih.gov However, High-Performance Liquid Chromatography (HPLC) and its more advanced iterations have become the mainstream technology for bile acid separation due to their high sensitivity and specificity. researchgate.netnih.gov

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), is the most widely used technique for the analysis of bile acids, including their sulfated forms. numberanalytics.comnih.gov These methods are preferred for their ability to separate a wide range of bile acid species, from free and conjugated to sulfated forms, within a single analytical run. amazonaws.com

The separation is typically achieved using reverse-phase chromatography, with C18 columns being the most common stationary phase. nih.govnih.gov The choice of stationary phase and mobile phase composition is critical for resolving the structurally similar bile acid molecules. For instance, studies have utilized various columns, such as UPLC C18 and High Strength Silica (HSS) T3, to achieve effective separation. nih.govnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent (commonly acetonitrile (B52724) or methanol). nih.govnih.govnih.gov This gradient elution allows for the separation of bile acids based on their polarity.

A UPLC-tandem mass spectrometric (UPLC-MS/MS) method was developed for the specific quantification of Lithocholic Acid Sulfate (B86663) (LCA-S) formation in human liver cytosol. nih.gov This method employed a UPLC C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile, achieving a retention time of 3.51 minutes for LCA-S. nih.gov The development of such methods is crucial for studying the enzymatic processes involved in bile acid detoxification. nih.gov

Table 1: Examples of Liquid Chromatography Methods for Bile Acid Analysis

| Technique | Column | Mobile Phase Composition | Application | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | UPLC C18 (2.1x50mm, 1.7µm) | A: 0.1% formic acid in waterB: Acetonitrile | Quantification of Lithocholic Acid Sulfate in human liver cytosol | nih.gov |

| HPLC-MS/MS | Not Specified | A: MethanolB: 7.5 mM ammonium acetate in water (pH 4.0) | Targeted metabolomics of sulfated bile acids in human urine | nih.gov |

| LC-MS | ACQUITY BEH C18 (1.7 µm, 100 mm × 2.1 mm) | A: 0.1% formic acid in waterB: 0.1% formic acid in methanol (B129727):acetonitrile (10:90) | Separation of 48 bile acid standards | nih.gov |

Mass Spectrometry (MS) Approaches for Quantification and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing detailed information on the structure and composition of bile acids. numberanalytics.com When coupled with liquid chromatography (LC-MS), it offers unparalleled sensitivity and specificity for identifying and quantifying individual bile acids, even at low concentrations in complex biological fluids. nih.govnih.gov For bile acids like Lithocholic Sulfate, electrospray ionization (ESI) in the negative ion mode is typically used, as it is highly effective for these acidic molecules. nih.govnih.gov

The combination of LC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis. researchgate.netnih.gov In this setup, the LC system separates the different bile acids, which are then ionized and introduced into the mass spectrometer. The first stage of the tandem MS (MS1) selects a specific precursor ion (e.g., the molecular ion of Lithocholic Acid Sulfate), which is then fragmented. The second stage (MS2) analyzes the resulting product ions, creating a unique fragmentation pattern that serves as a structural fingerprint for highly specific quantification. nih.gov

Targeted metabolomics focuses on the precise and sensitive quantification of a specific, predefined group of metabolites. metwarebio.com For Lithocholic Sulfate Disodium (B8443419) Salt, this approach utilizes LC-MS/MS to achieve high accuracy and low detection limits. nih.govnih.gov The most common technique used is Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect a specific transition from a precursor ion to a product ion. nih.govmetwarebio.com

For example, a UPLC-MS/MS method for quantifying Lithocholic Acid Sulfate (LCA-S) used the MRM transition of m/z 455.3 → 97.0. nih.gov The precursor ion (m/z 455.3) corresponds to the deprotonated LCA-S molecule [M-H]⁻, and the product ion (m/z 97.0) corresponds to the bisulfate fragment [HSO₄]⁻, which is a characteristic fragment for sulfated steroids. This specific transition allows for the quantification of LCA-S with minimal interference from the matrix. nih.gov This method demonstrated excellent linearity and a lower limit of quantification (LLOQ) of 0.5 nM, showcasing its high sensitivity. nih.gov Similarly, targeted metabolomics has been used to analyze 16 different sulfated bile acids in urine to identify biomarkers for medical conditions. nih.gov

Table 2: Mass Spectrometry Parameters for Targeted Quantitation of Lithocholic Acid Sulfate

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|

| Lithocholic Acid Sulfate (LCA-S) | 455.3 | 97.0 | Negative ESI | 0.5 nM | nih.gov |

In contrast to targeted analysis, untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a biological sample to create a global metabolic profile. nih.govmdpi.com This approach is particularly useful for exploratory studies and biomarker discovery, as it can reveal unexpected changes in metabolic pathways. nih.govnih.gov

For bile acid analysis, untargeted metabolomics often employs high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, coupled with UPLC. nih.govmdpi.com HRMS provides highly accurate mass measurements, which aids in the identification of unknown compounds by allowing for the prediction of their elemental composition. Untargeted studies have successfully profiled a wide range of lipids and bile acids, including sulfated and glucuronidated species, providing a more complete picture of bile acid metabolism in various physiological and pathological states. nih.gov This approach has been used to identify changes in the bile acid profile in rats with induced nephrolithiasis, highlighting its power in identifying metabolic signatures of disease. nih.gov

Advanced Detection and Characterization Methods in Complex Biological Matrices

Analyzing Lithocholic Sulfate and other bile acids in biological matrices such as plasma, urine, and feces presents significant challenges. nih.govrestek.com These matrices contain a multitude of other compounds, including phospholipids (B1166683), salts, and proteins, that can interfere with the analysis, a phenomenon known as the "matrix effect." restek.com This can lead to ion suppression or enhancement in the MS source, resulting in inaccurate quantification. restek.com

To overcome these challenges, robust sample preparation procedures are essential. Solid-Phase Extraction (SPE) is a commonly used technique to clean up samples and enrich the bile acid fraction before LC-MS analysis. nih.gov For sulfated bile acids in urine, an SPE method was optimized to efficiently elute these more hydrophilic compounds using a specific proportion of methanol in the eluent. nih.gov

Furthermore, advanced analytical strategies can mitigate matrix effects. This includes the use of stable isotope-labeled internal standards, which co-elute with the analyte and experience similar matrix effects, thereby improving quantitative accuracy. nih.gov Chromatographic techniques can also be optimized to separate the analytes of interest from interfering matrix components. restek.com In some cases, advanced cell-free protein synthesis reactions are being engineered to create biosensors that can detect bile acids directly in complex samples like human blood and urine with minimal preprocessing. researchgate.net These advancements are crucial for obtaining reliable and accurate data on bile acid profiles in clinical and research settings. researchgate.net

Emerging Research Areas and Future Directions

Identification of Novel Binding Partners and Signaling Pathways

Recent investigations have expanded our understanding of the molecular interactions of lithocholic acid (LCA) and its sulfated form. While the farnesoid X receptor (FXR) is a known nuclear receptor for bile acids, including LCA, the story is more complex for its sulfated conjugate. ontosight.ai

Human Serum Albumin: Early research demonstrated that both lithocholic acid sulfate (B86663) and its glucuronide conjugate bind to human serum albumin. nih.gov Notably, sulfation and glucuronidation were found to increase the binding affinities of bile acids to human serum albumin without altering their primary binding site. nih.gov The dissociation constants for the primary binding sites for lithocholic acid sulfate and glucuronide on human serum albumin were determined to be 0.057 and 0.24 microM, respectively, which are lower than that of the unconjugated lithocholic acid (0.82 microM). nih.gov

Retinoid-related orphan receptor γt (RORγt): A significant finding is the identification of RORγt as a target for lithocholic acid 3-sulfate. This interaction is noteworthy as it has been shown to selectively inhibit the differentiation of Th17 cells, which are implicated in inflammatory and autoimmune diseases. frontiersin.orgresearchgate.net This discovery opens up new avenues for therapeutic intervention in immune-mediated disorders.

G-protein-coupled receptors (GPCRs): The G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a key membrane receptor for secondary bile acids like LCA. nih.gov Activation of TGR5 by LCA has been shown to influence various metabolic processes. For instance, LCA-mediated TGR5 activation promotes the secretion of glucagon-like peptide-1 (GLP-1) by intestinal epithelial cells, which is involved in glucose and fat metabolism. nih.gov Furthermore, in skeletal muscle, LCA activates the TGR5/AKT signaling pathway, which inhibits protein degradation and promotes protein synthesis, thereby enhancing muscle regeneration. nih.gov

Other Nuclear Receptors: Beyond FXR, LCA interacts with other nuclear receptors, including the vitamin D receptor (VDR) and the pregnane (B1235032) X receptor (PXR). nih.gov LCA's activation of VDR is involved in maintaining the integrity of intestinal epithelial tight junctions and inhibiting Th1 cells. nih.gov The binding of LCA to PXR activates the transcription of fibroblast growth factor 19 (FGF19), which in turn inhibits bile acid synthesis. nih.gov

Sphingosine-1-phosphate receptor 2 (S1PR2): In the context of intestinal inflammation, LCA has been identified as a key player that can mitigate the inhibitory effects of gut microbiota on colitis progression in mice. This action is primarily mediated through the activation of the sphingosine-1-phosphate receptor 2 (S1PR2)/NF-κB p65 signaling pathway. nih.gov

Interplay with Other Endogenous Metabolites

The biological functions of lithocholic sulfate are intricately linked with a network of other endogenous molecules, particularly those derived from the gut microbiota and host metabolism.

Gut Microbiota Metabolites: The gut microbiome plays a pivotal role in the production of secondary bile acids like lithocholic acid from primary bile acids. frontiersin.orgnih.gov The composition of the gut microbiota can therefore significantly influence the levels of LCA and its derivatives. nih.gov For example, an increased abundance of the family Prevotellaceae has been correlated with higher levels of colonic LCA and intestinal inflammation. nih.gov Conversely, certain gut bacteria are responsible for the further metabolism of LCA into various derivatives, including its sulfated form. frontiersin.org

The interaction is bidirectional. While the microbiota metabolizes bile acids, bile acids and their derivatives, in turn, regulate the differentiation and function of various immune cells. frontiersin.org This highlights a complex interplay between the host's bile acid pool and the gut microbial ecosystem in maintaining immune homeostasis.

Phospholipids (B1166683) and Sphingolipids: Research has shown that lithocholic acid can disrupt the homeostasis of phospholipids and sphingolipids. Exposure to LCA has been associated with decreased serum levels of lysophosphatidylcholine (B164491) (LPC) and sphingomyelin (B164518), which was linked to increased expression of lysophosphatidylcholine acyltransferase (LPCAT) and sphingomyelin phosphodiesterase (SMPD). nih.gov This disruption in lipid metabolism may contribute to the cholestatic effects of LCA. nih.gov

Cholic Acid-7-Sulfate (CA7S): A fascinating interplay has been uncovered following sleeve gastrectomy, a type of bariatric surgery. The surgery leads to an increase in the microbial metabolite lithocholic acid in the portal vein. harvard.edu This elevated LCA activates the vitamin D receptor in the liver, inducing the production of cholic acid-7-sulfate (CA7S), a gut-restricted TGR5 agonist with anti-diabetic properties. harvard.edumdpi.com This pathway, initiated by a microbial metabolite, ultimately leads to increased GLP-1 secretion and improved diabetic phenotypes, demonstrating a clear gut-liver axis communication remodeled by LCA. harvard.edu

Development of Advanced Preclinical Models for Mechanistic Studies

To better understand the complex roles of lithocholic sulfate and other bile acids, researchers are increasingly turning to advanced preclinical models that more accurately mimic human physiology.

Organoid Cultures: A significant advancement is the development of three-dimensional (3D) organoid models derived from human stem cells. drugtargetreview.com These "organs-in-a-dish" can model the structure and function of organs like the liver and intestine. drugtargetreview.comnih.gov Recently, researchers have successfully incorporated bile acids into the culture medium for liver organoids, leading to long-term proliferation while maintaining liver cell-like features. drugtargetreview.comgeneonline.com This provides a valuable platform for studying chronic liver diseases and the effects of bile acids over extended periods. drugtargetreview.com

Furthermore, coupled intestine-liver organoid systems have been established to model the enterohepatic circulation of bile acids. nih.govjohnshopkins.edu These systems can replicate key physiological processes, such as bile acid uptake, transport, and signaling between the two organs, offering a powerful tool to study inter-organ communication and its modulation by compounds like lithocholic sulfate. nih.govjohnshopkins.edu

Humanized Mice and Other Animal Models: While traditional animal models have limitations due to species-specific differences in bile acid metabolism, they remain crucial for in vivo studies. nih.govnih.gov To bridge the gap between animal models and human physiology, humanized mice are being developed. biocytogen.com These models, which may have humanized liver components or gut microbiomes, can provide more relevant insights into the effects of drugs and metabolites in a human-like context. nih.govbiocytogen.com

The table below summarizes some of the advanced preclinical models used in bile acid research.

| Model Type | Description | Key Applications for Lithocholic Sulfate Research |

| Liver Organoids | 3D cultures of hepatocyte-like cells derived from stem cells. drugtargetreview.com | Studying long-term effects of lithocholic sulfate on liver cell function and toxicity. drugtargetreview.com |

| Coupled Intestine-Liver Organoids | A system where intestinal and liver organoids are co-cultured to mimic the enterohepatic circulation. nih.govjohnshopkins.edu | Investigating the transport and signaling of lithocholic sulfate between the gut and liver. nih.govjohnshopkins.edu |

| Humanized Mice | Mice genetically engineered to express human genes or harboring human cells or tissues. biocytogen.com | Evaluating the metabolism and physiological effects of lithocholic sulfate in a more human-relevant in vivo system. nih.gov |

Exploration of Species-Specific Metabolic and Signaling Differences

Significant species-specific differences exist in the metabolism and signaling of bile acids, including lithocholic acid. nih.govresearchgate.net These variations are critical to consider when extrapolating findings from animal models to humans. rug.nl

Metabolic Pathways: The primary pathways of bile acid metabolism, including hydroxylation, amidation, sulfation, and glucuronidation, vary considerably across species. nih.govresearchgate.net

Sulfation: Sulfation of lithocholic acid is a major metabolic pathway in humans and chimpanzees, but it is a minor pathway in many other species, including rats and mice. nih.govresearchgate.net

Hydroxylation: Hydroxylation is a predominant pathway in rats and mice, while it is much lower in humans. nih.govresearchgate.net For instance, the 6β-hydroxylation of lithocholic acid is a key detoxification pathway in rats. nih.gov

Amidation: The amino acid used for conjugation with bile acids also differs. In humans, chimpanzees, dogs, hamsters, rats, and mice, taurine (B1682933) is the primary amino acid, whereas in minipigs and rabbits, it is glycine (B1666218). nih.gov

Glucuronidation: Glucuronidation is a major pathway in dogs but a minor one in most other species. nih.govresearchgate.net

These differences in metabolic profiles can lead to varying physiological and toxicological responses to lithocholic acid and its derivatives across species.

Signaling Pathways: The expression and activity of bile acid receptors and transporters can also differ between species, leading to variations in signaling outcomes. researchgate.net While the fundamental roles of receptors like FXR and TGR5 are generally conserved, the specific downstream effects and their relative importance can vary. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and its translation to human health. rug.nlnih.gov

The following table highlights some key species differences in lithocholic acid metabolism.

| Metabolic Pathway | Human & Chimpanzee | Rat & Mouse | Dog |

| Sulfation | Major pathway nih.govresearchgate.net | Minor pathway nih.govresearchgate.net | Minor pathway nih.govresearchgate.net |

| Hydroxylation | Minor pathway nih.govresearchgate.net | Major pathway nih.govresearchgate.net | - |

| Glucuronidation | Minor pathway nih.govresearchgate.net | Minor pathway nih.govresearchgate.net | Major pathway nih.govresearchgate.net |

| Amidation | Primarily Taurine nih.gov | Primarily Taurine nih.gov | Primarily Taurine nih.gov |

Therapeutic Potential Based on Preclinical Mechanistic Understanding

The growing understanding of the diverse biological activities of lithocholic acid and its sulfated form has opened up several avenues for therapeutic exploration.

Metabolic Disorders: The ability of LCA to activate TGR5 and stimulate GLP-1 secretion suggests its potential in the management of metabolic diseases like type 2 diabetes. ontosight.ainih.gov The discovery of the LCA-VDR-CA7S axis following bariatric surgery further strengthens this potential, providing a mechanistic link between a gut microbial metabolite and improved glucose homeostasis. harvard.edumdpi.com

Inflammatory and Autoimmune Diseases: The identification of lithocholic acid 3-sulfate as an inhibitor of Th17 cell differentiation via RORγt presents a promising strategy for treating inflammatory bowel disease and other autoimmune conditions. frontiersin.orgresearchgate.net By selectively targeting this pathway, it may be possible to dampen the inflammatory response without causing broad immunosuppression.

Infectious Diseases: Emerging evidence suggests a role for lithocholic acid derivatives in combating bacterial infections. For example, isoallolithocholic acid has demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell integrity and enhancing macrophage phagocytosis. nih.gov

Cancer: The role of bile acids in cancer is complex. While some secondary bile acids have been linked to carcinogenesis, certain derivatives are being explored for their anti-cancer properties. nih.gov For instance, analogs of lithocholic acid are being investigated as potential sialyltransferase inhibitors for anti-metastatic therapy. nih.gov Furthermore, LCA has been shown to induce a less aggressive phenotype in breast cancer cells through the activation of TGR5. nih.gov

Q & A